molecular formula C13H18BrNO3 B13474545 tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate

tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate

Cat. No.: B13474545
M. Wt: 316.19 g/mol
InChI Key: MBHVBSVXFKVJKT-QMMMGPOBSA-N
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Description

Tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated phenyl ethyl compound. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate is unique due to the presence of both a bromine atom and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate

InChI

InChI=1S/C13H18BrNO3/c1-8(15-12(17)18-13(2,3)4)10-6-5-9(14)7-11(10)16/h5-8,16H,1-4H3,(H,15,17)/t8-/m0/s1

InChI Key

MBHVBSVXFKVJKT-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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